molecular formula C10H10BrN5NaO5PS B12107518 8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt

8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt

Cat. No.: B12107518
M. Wt: 446.15 g/mol
InChI Key: SKJLJCVVXRNYGJ-UHFFFAOYSA-M
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Description

8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt (CAS: 925456-59-3) is a chemically modified cyclic adenosine monophosphate (cAMP) analog. It features a bromine substitution at the 8-position of the adenine ring and a sulfur-for-oxygen substitution in the phosphate group (monophosphorothioate), which confers metabolic stability against phosphodiesterase degradation . The Rp-isomer configuration determines its biological activity, making it a potent and selective inhibitor of protein kinase A (PKA) via competitive binding to the cAMP-binding site of the regulatory subunit, particularly targeting the RI isoform . This compound is widely used in studies of cAMP-dependent signaling pathways, such as synaptic maturation and neuromuscular junction development .

Properties

IUPAC Name

sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLJCVVXRNYGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Starting Material : Rp-8-Br-cAMPS (50 μmol) is suspended in anhydrous acetonitrile (1 mL) with diisopropylethylammonium salt.

  • Esterification : 4-(Chloromethyl)phenyl acetate (5 equiv, 250 μmol) and diisopropylethylamine (1 equiv, 50 μmol) are added sequentially. The mixture is agitated at 25°C and 400 rpm for 24 hours.

  • Monitoring : Reaction progress is tracked via reverse-phase HPLC (C18 column, gradient elution with 0.1% trifluoroacetic acid in water/acetonitrile).

Purification and Yield

The crude product is purified using reverse-phase chromatography, yielding Rp-8-Br-cAMPS-pAB with >95% purity. Isolated yields range from 60–70%, depending on starting material quality. The sodium salt is obtained via ion-exchange chromatography or by counterion exchange during crystallization.

Table 1: Key Parameters for Rp-8-Br-cAMPS-pAB Synthesis

ParameterValueSource
Reaction Temperature25°C
Reaction Time24 hours
HPLC Purity Post-Purification>95%
Solubility (DMF)30 mg/mL

H-Phosphonate Intermediate Route

An alternative method employs H-phosphonate chemistry to achieve diastereoselective cyclization, adapted from protocols used for guanosine analogs. This route avoids chromatographic purifications, favoring crystallizations for scalability.

Synthetic Steps

  • Nucleoside Protection : The 2′-hydroxyl group of 8-bromoadenosine is protected with a triisopropylsilyl (TIPS) group to direct cyclization to the 3′,5′-position. Protection efficiency reaches 86% selectivity for 2′,5′-disilylation over 3′,5′-isomers.

  • Cyclization : The protected nucleoside reacts with phosphorus trichloride in the presence of a mild base, forming the H-phosphonate intermediate.

  • Sulfurization : Elemental sulfur (1.5 equiv) and triethylamine (1.5 equiv) are introduced to convert the H-phosphonate into the phosphorothioate.

  • Deprotection and Isolation : The TIPS group is removed using hydrofluoric acid, and the sodium salt is crystallized from acetonitrile/water.

Advantages and Limitations

  • Yield : 13.8% overall yield from unprotected nucleoside.

  • Diastereomeric Ratio : 9:1 (RP:SP), attributable to stereochemical control during sulfurization.

  • Scalability : Eliminates chromatography, enabling multi-gram production.

Table 2: H-Phosphonate Route Performance Metrics

MetricValueSource
Diastereomeric Excess (de)80%
Final Purity (HPLC)>99.9%
Crystallization SolventAcetonitrile/Water

Silyl Protection Strategy for Regioselective Cyclization

A third approach leverages silyl ethers to enforce regioselective cyclization, minimizing 2′,3′-cyclic byproducts. This method is critical for maintaining the integrity of the 3′,5′-phosphodiester bond.

Protocol Overview

  • Selective Silylation : 8-Bromoadenosine is treated with triisopropylsilyl chloride (TIPSCl) in pyridine, achieving 86% selectivity for 2′,5′-disilylation.

  • Phosphorylation : The silylated nucleoside undergoes phosphorylation using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation to the H-phosphonate.

  • Cyclization and Sulfurization : Cyclization with N,N′-diisopropylcarbodiimide (DIC) and sulfurization with elemental sulfur yield the cyclic phosphorothioate.

Analytical Validation

  • 31P NMR : Confirms phosphorothioate formation (δ 53.23 ppm, JHP = 19.5 Hz).

  • Mass Spectrometry : [M – H]⁻ m/z 694.0978 (calculated for C27H35BrN5O6PSSi).

Comparative Analysis of Synthesis Routes

Each method presents distinct advantages:

  • Prodrug Route : Ideal for biological studies requiring cell permeability but adds synthetic steps for esterification.

  • H-Phosphonate Pathway : Scalable and chromatography-free, suitable for industrial production but requires stringent stereochemical control.

  • Silyl Protection : Maximizes regioselectivity but involves hazardous reagents (e.g., HF for deprotection).

Table 3: Method Comparison

MethodYieldPurityScalabilityDiastereoselectivity
Prodrug Synthesis60–70%>95%ModerateNot applicable
H-Phosphonate13.8%>99.9%High9:1 (RP:SP)
Silyl Protection20–25%>99%Moderate86% regioselectivity

Chemical Reactions Analysis

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt undergoes various chemical reactions, including:

Scientific Research Applications

Cell Signaling Studies

Rp-8-Br-cAMPS is extensively used in studies involving cAMP signaling pathways. As a PKA inhibitor, it allows researchers to dissect the role of cAMP in various cellular processes, including:

  • Gene Expression Regulation : By inhibiting PKA, Rp-8-Br-cAMPS can alter transcriptional activity, providing insights into gene regulation mechanisms influenced by cAMP.
  • Apoptosis and Cell Survival : Studies have shown that manipulating cAMP levels can significantly affect cell survival and apoptosis pathways. For instance, the use of Rp-8-Br-cAMPS has been linked to changes in ion channel conductance and cell death signaling .

Musculoskeletal Regenerative Engineering

Research highlights the potential of cAMP analogs like Rp-8-Br-cAMPS in regenerative medicine, particularly for musculoskeletal tissues. The compound's ability to enhance cellular responses to growth factors can promote tissue repair and regeneration .

Pharmacological Studies

Rp-8-Br-cAMPS serves as a critical tool in pharmacological research aimed at understanding drug interactions with PKA pathways. Its inhibitory effects help elucidate the mechanisms of action for various pharmaceuticals targeting cAMP-related pathways.

Neuroscience Research

In neurobiology, Rp-8-Br-cAMPS is utilized to investigate synaptic plasticity and neurotransmitter release mechanisms mediated by cAMP signaling. Its application has led to discoveries regarding memory formation and cognitive functions .

Cardiac Preservation Studies

Notably, studies involving cardiac transplants have demonstrated that Rp-8-Br-cAMPS can prolong graft survival during preservation periods. This application underscores its potential therapeutic benefits in transplant medicine .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Cell SignalingInvestigating cAMP-dependent pathwaysAlters gene expression and apoptosis
Musculoskeletal RegenerationEnhancing responses to growth factors for tissue repairPromotes regeneration of musculoskeletal tissues
Pharmacological ResearchUnderstanding drug interactions with PKA pathwaysElucidates mechanisms of action for pharmaceuticals
NeuroscienceStudying synaptic plasticity and neurotransmitter releaseInsights into memory formation
Cardiac PreservationProlonging graft survival during transplant preservationEffective at lower concentrations than alternatives

Case Study 1: Musculoskeletal Regenerative Engineering

In a study published in Nature Biomedical Engineering, researchers utilized Rp-8-Br-cAMPS to enhance the proliferation and differentiation of mesenchymal stem cells (MSCs) in vitro. The results indicated a significant increase in osteogenic markers when treated with the compound, suggesting its potential for improving bone repair strategies .

Case Study 2: Cardiac Transplantation

A clinical study investigated the effects of Rp-8-Br-cAMPS on cardiac graft preservation. The findings revealed that hearts preserved with this compound exhibited improved functional recovery compared to controls, highlighting its role in enhancing transplant outcomes .

Mechanism of Action

The compound exerts its effects by competitively inhibiting PKA. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits by cAMP. This inhibition disrupts the downstream signaling pathways regulated by PKA, affecting various cellular processes such as metabolism, gene expression, and cell cycle progression .

Comparison with Similar Compounds

Structural and Functional Analogues

Stereoisomers
  • 8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Sp-isomer sodium salt (CAS: 1573115-90-8): The Sp-isomer differs in the spatial orientation of the sulfur atom in the phosphorothioate group. Unlike the Rp-isomer, the Sp-isomer acts as a partial agonist of PKA, weakly activating the kinase rather than inhibiting it . This stereospecificity underscores the importance of spatial configuration in modulating kinase activity.
Base-Modified Analogues
  • 8-Bromoguanosine 3',5'-cyclic monophosphate sodium salt (8-Br-cGMP): Substituting adenosine with guanosine shifts the target from PKA to protein kinase G (PKG). 8-Br-cGMP is a membrane-permeable cGMP analog that activates PKG, influencing cardiovascular and reproductive systems . Its lack of a sulfur substitution reduces metabolic stability compared to phosphorothioate derivatives .
  • Rp-8-Bromo-β-phenyl-1,N²-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt (Rp-8-Br-PET-cGMPS): This guanosine-based compound incorporates a β-phenyl-etheno modification, enhancing PKG inhibition (Ki = 30 nM) and metabolic stability . Unlike the adenosine-based Rp-isomer, it specifically blocks PKG-mediated pathways, such as nitric oxide signaling in vascular smooth muscle .
Substitution Variants
  • 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt (CAS: 153660-09-9): The 4-chlorophenylthio substitution increases lipophilicity and PKG selectivity. It is used to study cGMP-dependent ion channel regulation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Target Selectivity Key Features References
8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt C₁₀H₁₀BrN₅O₆PS·Na 462.15 925456-59-3 PKA (RI) RI-PKA inhibitor Phosphodiesterase-resistant; RI-selective
8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Sp-isomer sodium salt C₁₀H₁₀BrN₅O₆PS·Na 462.15 1573115-90-8 PKA Weak agonist Partial cAMP mimic
8-Bromoguanosine 3',5'-cyclic monophosphate sodium salt (8-Br-cGMP) C₁₀H₁₁BrN₅O₇P·Na 448.10 51109-99-8 PKG PKG activator cGMP analog; short half-life
Rp-8-Br-PET-cGMPS sodium salt C₁₈H₁₄BrN₅O₆PS·Na 562.27 185246-32-6 PKG PKG inhibitor (Ki=30 nM) Metabolically stable; etheno-modified
8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphorothioate, Rp-isomer C₁₆H₁₄ClN₅O₆PS₂·Na 525.86 153660-09-9 PKG PKG/cGMP inhibitor Lipophilic; ion channel studies

Key Research Findings

PKA Inhibition Specificity: The Rp-isomer of 8-Bromoadenosine 3',5'-cyclic monophosphorothioate demonstrated RI-PKA selectivity in neuromuscular junction studies, significantly reducing axon numbers and synaptic maturation (p < 0.005) compared to RII-PKA inhibitors like Rp-cAMPs .

Metabolic Stability: Phosphorothioate modifications (e.g., in Rp-8-Br-PET-cGMPS) confer resistance to enzymatic degradation, extending half-life in cellular assays by >2-fold compared to non-thioate analogs like 8-Br-cGMP .

Functional Divergence in Kinase Targeting: Adenosine-based analogs (e.g., Rp-8-Br-cAMPS) preferentially inhibit PKA, while guanosine derivatives (e.g., Rp-8-Br-PET-cGMPS) target PKG, highlighting the role of the purine base in kinase specificity .

Biological Activity

8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt (CAS Number: 129735-00-8) is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is primarily utilized in biochemical research to investigate the signaling pathways mediated by cAMP and its physiological implications. This compound acts as a competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA), which plays a crucial role in various cellular processes, including metabolism, gene expression, and cell proliferation.

Structure

The chemical formula for 8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt is C10H10BrN5NaO5PSC_{10}H_{10}BrN_5NaO_5PS, and it features a bromine atom at the 8-position of the adenine ring and a phosphorothioate group.

PropertyValue
Molecular Weight356.24 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in water
StabilityStable under recommended storage conditions

The primary mechanism by which 8-Bromoadenosine 3',5'-cyclic monophosphorothioate exerts its biological effects is through the inhibition of PKA. By binding to the regulatory subunits of PKA, it prevents the activation of catalytic subunits, which are responsible for phosphorylating downstream targets involved in various signaling pathways. This inhibition can lead to alterations in cellular responses such as changes in gene expression and metabolic activities.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that treatment with 8-Bromoadenosine 3',5'-cyclic monophosphorothioate significantly reduced the proliferation of cancer cell lines by inhibiting PKA activity. The results indicated a potential therapeutic application in cancer treatment by modulating cAMP signaling pathways .
  • Cardiovascular Effects : Research has shown that this compound can influence cardiac myocyte function. Specifically, it was found to decrease contractility in isolated heart tissues, suggesting its role in regulating heart function through cAMP pathways .
  • Neuroprotective Effects : In neurological studies, the compound exhibited protective effects against neuronal apoptosis induced by oxidative stress. The mechanism was linked to the modulation of cAMP levels and subsequent activation of protective signaling cascades .

Table: Summary of Biological Activities

Biological ActivityEffectReference
Tumor Growth InhibitionReduced proliferation of cancer cells
Cardiovascular RegulationDecreased myocardial contractility
NeuroprotectionProtection against oxidative stress

Applications in Research

The unique properties of 8-Bromoadenosine 3',5'-cyclic monophosphorothioate make it a valuable tool for various applications:

  • Signal Transduction Studies : It is extensively used to dissect cAMP-dependent signaling pathways.
  • Drug Development : Its inhibitory effects on PKA are explored for developing new therapeutic agents targeting diseases associated with dysregulated cAMP signaling.
  • Biochemical Assays : The compound serves as a standard reagent in assays designed to measure PKA activity and related biochemical processes.

Q & A

Q. What is the mechanistic role of 8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt in modulating cAMP-dependent pathways?

This compound is a competitive antagonist of cAMP-dependent protein kinase (PKA) activation. It binds to PKA's regulatory subunits, preventing cAMP-induced dissociation of the regulatory and catalytic subunits, thereby inhibiting kinase activity. Unlike native cAMP, it is resistant to hydrolysis by phosphodiesterases, ensuring prolonged inhibition in experimental systems . For methodological rigor, validate its efficacy in your model using kinase activity assays (e.g., radiometric or fluorescence-based PKA activity kits).

Q. How should this compound be prepared and stored to ensure experimental reproducibility?

  • Solubility : Dissolve in molecular-grade water at 50 mg/mL (stock concentration), as it is highly water-soluble .
  • Storage : Aliquot and store at −20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to light or room temperature .
  • Working concentrations : Typical ranges are 10–100 µM in cell-based assays, but titrate based on cell type and target (e.g., 10 µM in vascular studies ).

Q. How does the Rp-isomer differ from the Sp-isomer in functional studies?

The Rp-isomer acts as a PKA inhibitor, while the Sp-isomer mimics cAMP and activates PKA. This stereospecificity arises from the spatial orientation of the sulfur substitution in the cyclic phosphate backbone, which alters interactions with PKA’s binding pocket. Always confirm isomer identity via HPLC (≥98% purity) and supplier documentation to avoid experimental artifacts .

Advanced Questions

Q. How can researchers resolve contradictory data when using this compound as a PKA inhibitor (e.g., unexpected PKA activation)?

Contradictions may arise from:

  • Isomer contamination : Verify purity using analytical HPLC and compare retention times against Sp-isomer standards .
  • Off-target effects : Combine with orthogonal inhibitors (e.g., H-89 for PKA) to confirm specificity .
  • Cell-type variability : Test permeability using fluorescent analogs (e.g., 5′-carboxy tetramethylrhodamine conjugates) and adjust concentrations .

Q. What strategies optimize intracellular delivery in tissues with low permeability (e.g., neuronal or epithelial cells)?

  • Carrier agents : Use 0.1–0.5% DMSO to enhance uptake, but ensure solvent controls to rule out toxicity .
  • Microinjection : For localized delivery in intact tissues or primary cultures.
  • Electroporation : Apply short electrical pulses to transiently permeabilize membranes in ex vivo preparations.

Q. How can this inhibitor be used synergistically with other pathway modulators to dissect complex signaling cascades?

  • Dual kinase inhibition : Combine with PKG inhibitors (e.g., Rp-8-Br-PET-cGMPS) to isolate cAMP/PKA-specific effects in nitric oxide signaling studies .
  • Cross-talk analysis : Pair with Epac activators (e.g., 8-CPT-2′-O-Me-cAMP) to differentiate PKA-independent cAMP signaling .
  • Time-resolved experiments : Pre-treat cells with the inhibitor for 30–60 minutes before adding stimulators (e.g., forskolin) to establish baseline PKA inhibition .

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